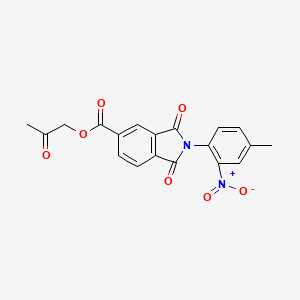![molecular formula C23H29NO5 B4044526 1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline;oxalic acid](/img/structure/B4044526.png)
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline;oxalic acid
Overview
Description
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and an oxalic acid moiety, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 5-methyl-2-propan-2-ylphenol with an appropriate alkylating agent to introduce the 2-(5-methyl-2-propan-2-ylphenoxy)ethyl group. This intermediate is then subjected to cyclization reactions to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products
Scientific Research Applications
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells, while the oxalic acid moiety can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Isoquinoline: Similar in structure but with different pharmacological properties.
Quinoxaline: Known for its antimicrobial and anticancer activities.
Uniqueness
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline is unique due to the presence of the 2-(5-methyl-2-propan-2-ylphenoxy)ethyl group, which enhances its lipophilicity and ability to cross cell membranes. The oxalic acid moiety also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.C2H2O4/c1-16(2)19-11-10-17(3)15-21(19)23-14-13-22-12-6-8-18-7-4-5-9-20(18)22;3-1(4)2(5)6/h4-5,7,9-11,15-16H,6,8,12-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMICHQFZRSRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4044454.png)
![N,N-dimethyl-2-{4-[2-(methylthio)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B4044459.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B4044467.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044472.png)

amine oxalate](/img/structure/B4044491.png)
![3-chloro-4-ethoxy-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4044510.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044518.png)
![1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044519.png)
![[2-(2-allyl-4-chlorophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044533.png)


![12-[[2-(Trifluoromethyl)phenyl]carbamoyl]-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(20),2,4,6,9(14),10,12,16,18-nonaene-11-carboxylic acid](/img/structure/B4044548.png)
![{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4044557.png)
